molecular formula C23H43N8O16P3 B13856369 5-[2-[[6-[[(2S)-2-Amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxyuridine 5'-(tetrahydrogen triphosphate)

5-[2-[[6-[[(2S)-2-Amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxyuridine 5'-(tetrahydrogen triphosphate)

Cat. No.: B13856369
M. Wt: 780.6 g/mol
InChI Key: USWLLKQGGCFINF-SFNKJDCFSA-N
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Description

5-[2-[[6-[[(2S)-2-Amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexyl]amino]-2-oxoethyl]-2’-deoxyuridine 5’-(tetrahydrogen triphosphate) is a complex organic compound with significant applications in various scientific fields. This compound is a modified nucleotide, which plays a crucial role in biochemical and molecular biology research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-[[6-[[(2S)-2-Amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexyl]amino]-2-oxoethyl]-2’-deoxyuridine 5’-(tetrahydrogen triphosphate) involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The process typically starts with the protection of the amino and hydroxyl groups to prevent unwanted side reactions. This is followed by the coupling of the protected nucleotide with the desired amino acid derivatives under controlled conditions. Finally, the protecting groups are removed to yield the target compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, involving stringent quality control measures at each step. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[2-[[6-[[(2S)-2-Amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexyl]amino]-2-oxoethyl]-2’-deoxyuridine 5’-(tetrahydrogen triphosphate) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

5-[2-[[6-[[(2S)-2-Amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexyl]amino]-2-oxoethyl]-2’-deoxyuridine 5’-(tetrahydrogen triphosphate) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Plays a role in studying DNA and RNA interactions, as well as protein-nucleotide interactions.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Used in the development of diagnostic tools and biosensors.

Mechanism of Action

The mechanism of action of 5-[2-[[6-[[(2S)-2-Amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexyl]amino]-2-oxoethyl]-2’-deoxyuridine 5’-(tetrahydrogen triphosphate) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, including inhibition of viral replication or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N6-(6-Aminohexyl)-ATP-5-FAM
  • 8-(6-Aminohexyl)-amino-ATP-5-FAM

Uniqueness

5-[2-[[6-[[(2S)-2-Amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexyl]amino]-2-oxoethyl]-2’-deoxyuridine 5’-(tetrahydrogen triphosphate) is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This makes it a versatile tool in scientific research, with applications spanning multiple disciplines.

Properties

Molecular Formula

C23H43N8O16P3

Molecular Weight

780.6 g/mol

IUPAC Name

[[(2R,3S,5R)-5-[5-[2-[6-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexylamino]-2-oxoethyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C23H43N8O16P3/c24-15(6-5-9-29-22(25)26)21(35)28-8-4-2-1-3-7-27-18(33)10-14-12-31(23(36)30-20(14)34)19-11-16(32)17(45-19)13-44-49(40,41)47-50(42,43)46-48(37,38)39/h12,15-17,19,32H,1-11,13,24H2,(H,27,33)(H,28,35)(H,40,41)(H,42,43)(H4,25,26,29)(H,30,34,36)(H2,37,38,39)/t15-,16+,17-,19-/m1/s1

InChI Key

USWLLKQGGCFINF-SFNKJDCFSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CC(=O)NCCCCCCNC(=O)[C@@H](CCCN=C(N)N)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)CC(=O)NCCCCCCNC(=O)C(CCCN=C(N)N)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

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